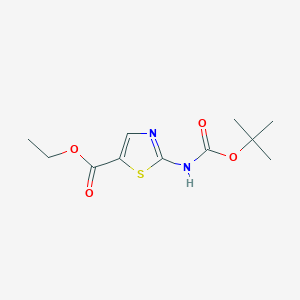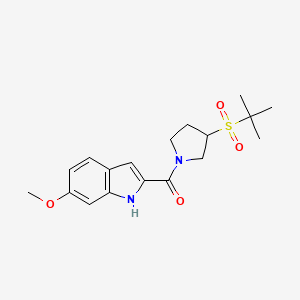
4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile” is a chemical compound that is part of a larger family of compounds known as pyrroles . Pyrroles are five-membered heterocyclic compounds that contain one nitrogen atom and four carbon atoms . They are known for their diverse biological activities and are found in many natural products .
Synthesis Analysis
The synthesis of “this compound” and related compounds often involves the use of a one-pot Vilsmeier-Haack and subsequent Friedel-Crafts reaction . In a study, a new series of 4-(2,5-dimethyl-1 H-pyrrol-1-yl)-N′-(2-(substituted)acetyl) benzohydrazides were prepared and underwent thorough characterization and evaluation .Molecular Structure Analysis
The molecular structure of “this compound” and related compounds is characterized by the presence of a pyrrole ring, which is a five-membered ring with two nitrogen atoms . The structure of these compounds often reveals binding interactions with active sites of certain enzymes .Chemical Reactions Analysis
The chemical reactions involving “this compound” and related compounds are often studied in the context of their biological activity. For example, some of these compounds have been found to exhibit action against DHFR and enoyl ACP reductase enzymes .Aplicaciones Científicas De Investigación
Conducting Polymers
Research on derivatized bis(pyrrol-2-yl) arylenes, including compounds similar in structure to "4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile", has led to the development of conducting polymers through electropolymerization processes. These polymers are characterized by low oxidation potentials, resulting in enhanced stability in their conducting form, making them suitable for applications in electronic devices and materials science G. Sotzing, J. Reynolds, A. Katritzky, J. Soloducho, S. Belyakov, R. P. Musgrave, 1996.
Electrochromic Materials
The synthesis of monomers leading to the production of soluble conducting polymers and their copolymers with multichromic properties has been explored. These materials demonstrate the ability to change colors under different electrical potentials, suggesting applications in electrochromic devices and displays E. Yildiz, P. Camurlu, C. Tanyeli, I. Akhmedov, L. Toppare, 2008.
Coordination Polymers
The study of coordination polymers constructed from hexanuclear molecular building blocks has shown the potential for creating materials with unique properties, such as strong luminescence under UV irradiation. These findings indicate possible applications in the development of new luminescent materials and sensors G. Calvez, C. Daiguebonne, O. Guillou, 2011.
Mecanismo De Acción
Target of Action
The primary targets of 4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile are the enzymes Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
This compound interacts with its targets by binding to the active sites of both Enoyl ACP Reductase and DHFR . This binding inhibits the normal function of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, which is vital for bacterial cell membrane production . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is essential for DNA synthesis and cell division . The disruption of these pathways leads to the death of the bacteria .
Pharmacokinetics
The compound’s strong binding interactions with its target enzymes suggest it may have good bioavailability .
Result of Action
The result of the action of this compound is the death of the bacteria. By inhibiting essential enzymes, the compound disrupts crucial biochemical processes, leading to bacterial cell death .
Safety and Hazards
The safety and hazards associated with “4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile” and related compounds depend on their specific chemical properties. For example, a related compound, Ethanone, 1-(1H-pyrrol-2-yl)-, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-acetyl-2-pyrrol-1-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-10(16)11-4-5-12(9-14)13(8-11)15-6-2-3-7-15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOYSPLQMRWUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C#N)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2968546.png)
![3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2968547.png)


![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2968553.png)

![2-Chloro-N-[1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2968555.png)

![2-ethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2968557.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2968558.png)
![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2968560.png)
![3-methoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2968562.png)


